1-Bromononadecane
Overview
Description
1-Bromononadecane , also known as nonadecyl bromide , is an organic compound with the chemical formula C₁₉H₃₉Br . It belongs to the class of bromoalkanes and consists of a long hydrocarbon chain with a bromine atom attached at one end. The compound is a colorless liquid with a faint, sweet odor. Its primary use lies in organic synthesis and as a starting material for various reactions.
Synthesis Analysis
1-Bromononadecane can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of nonadecanol (a long-chain alcohol) with hydrogen bromide (HBr) . The reaction proceeds via the replacement of the hydroxyl group (OH) in nonadecanol with a bromine atom, resulting in the formation of 1-bromononadecane.
Molecular Structure Analysis
The molecular structure of 1-bromononadecane consists of a linear hydrocarbon chain of 19 carbon atoms (hence the name “nonadecane”) with a bromine atom attached to one end. The chemical structure can be represented as follows:
CH₃(CH₂)₁₈Br
Chemical Reactions Analysis
- Nucleophilic Substitution : As mentioned earlier, 1-bromononadecane readily undergoes nucleophilic substitution reactions. It can react with various nucleophiles (such as amines or thiols ) to form new compounds.
- Grignard Reaction : When treated with magnesium metal in anhydrous conditions, 1-bromononadecane can form a Grignard reagent. This reagent is useful for the synthesis of alcohols, acids, and other organic compounds.
- Reduction : 1-Bromononadecane can be reduced to nonadecane (the corresponding hydrocarbon) using reducing agents like lithium aluminum hydride (LiAlH₄) .
Physical And Chemical Properties Analysis
- Physical State : Colorless liquid
- Melting Point : Approximately -10°C
- Boiling Point : Approximately 310°C
- Density : 0.92 g/cm³
- Solubility : Insoluble in water; soluble in organic solvents
Scientific Research Applications
Viscosity of Bromoalkanes
1-Bromononadecane is part of the 1-bromoalkanes series, which has been studied for its viscosity properties. Ryshkova, Belenkov, and Postnikov (2020) in their work in "Fluid Phase Equilibria" provide experimental data for the viscosity of various 1-bromoalkanes, including 1-bromononadecane. Their findings show that the viscosity of this series accurately satisfies the Bingham-Coombs model, which is based on the free volume approach, revealing a quantitative connection with the van der Waals volume and the packing fraction (Ryshkova, Belenkov & Postnikov, 2020).
DNA Aptamer Functionalized Nanomaterials
Xing, Wong, Xiang, and Lu (2012) discuss the use of DNA/RNA aptamers in combination with nanomaterials, including the potential use of bromoalkanes like 1-bromononadecane. These aptamer-functionalized nanomaterials enable novel analytical techniques that advance understanding and treatment of diseases, including cancer, and contribute to cellular analysis, imaging, and targeted drug delivery (Xing, Wong, Xiang & Lu, 2012).
Isobaric Heat Capacity and Isothermal Compressibility
Korotkovskii, Ryshkova, Neruchev, Goncharov, and Postnikov (2016) present results on the experimental measurements of isobaric heat capacity for various 1-bromoalkanes, including 1-bromononadecane. They used these measurements to calculate the isothermal compressibility and discuss the influence of the bromine atom on the volume fluctuations. This research in "International Journal of Thermophysics" is significant for understanding the physical properties of bromoalkanes (Korotkovskii et al., 2016).
Safety And Hazards
1-Bromononadecane poses several hazards:
- Irritant : It can cause skin and eye irritation.
- Toxicity : Prolonged exposure may lead to respiratory and central nervous system effects.
- Environmental Impact : It is harmful to aquatic life.
Future Directions
Research on 1-bromononadecane should focus on:
- Green Synthesis : Developing more sustainable and environmentally friendly synthetic routes.
- Biological Activity : Investigating potential applications in medicine or materials science.
- Safety Measures : Enhancing safety protocols for handling and disposal.
properties
IUPAC Name |
1-bromononadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWESGLGUMMNXDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063458 | |
Record name | Nonadecane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromononadecane | |
CAS RN |
4434-66-6 | |
Record name | 1-Bromononadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4434-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMONONADECANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133439 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonadecane, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonadecane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromononadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.402 | |
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Synthesis routes and methods
Procedure details
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